molecular formula C26H26N2O5 B2636736 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618365-83-6

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2636736
CAS No.: 618365-83-6
M. Wt: 446.503
InChI Key: USLSRIOWUXHWCJ-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including a benzofuran moiety, a morpholine ring, and a pyrrolone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.

    Construction of the Pyrrolone Core: This step often involves the condensation of a suitable diketone with an amine, followed by cyclization.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Final Assembly: The final step involves coupling the benzofuran moiety with the pyrrolone core, typically through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry to enhance reaction efficiency, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, the presence of the morpholine ring suggests possible activity as a central nervous system agent, while the benzofuran moiety is often found in compounds with anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity to produce a physiological response.

    Disrupting Cellular Processes: Interfering with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-piperidinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one: Similar structure but with a piperidine ring instead of morpholine.

    4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-dimethylaminoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one: Similar structure but with a dimethylamino group.

Uniqueness

The presence of the morpholine ring in 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one distinguishes it from similar compounds. Morpholine rings are known for their ability to enhance the solubility and bioavailability of compounds, which could make this compound more effective in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-17-6-8-18(9-7-17)23-22(24(29)21-16-19-4-2-3-5-20(19)33-21)25(30)26(31)28(23)11-10-27-12-14-32-15-13-27/h2-9,16,23,30H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLSRIOWUXHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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